Tafluprost ethyl amide

Lipophilicity Prodrug Design Ocular Penetration

Tafluprost ethyl amide (CAS 1185851-52-8), also known as Taflpostamide, is a synthetic prostaglandin F2α (PGF2α) analog and an ethyl amide derivative of the active acid metabolite of tafluprost. The compound is characterized by the unique 15-deoxy-15,15-difluoro substitution of the parent tafluprost structure, which is known to confer high affinity and selectivity for the prostanoid FP receptor.

Molecular Formula C24H33F2NO4
Molecular Weight 437.5 g/mol
CAS No. 1185851-52-8
Cat. No. B611117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluprost ethyl amide
CAS1185851-52-8
SynonymsTaflpostamide;  Dechloro;  Dehydroxy;  Difluoro;  Ethylcloprostenolamide;  Tafluprost ethyl amide.
Molecular FormulaC24H33F2NO4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
InChIInChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
InChIKeyVJZKLIPANASSBD-MSHHKXPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tafluprost Ethyl Amide: A Prostaglandin F2α Ethyl Amide Derivative for Ophthalmic Research


Tafluprost ethyl amide (CAS 1185851-52-8), also known as Taflpostamide, is a synthetic prostaglandin F2α (PGF2α) analog and an ethyl amide derivative of the active acid metabolite of tafluprost. The compound is characterized by the unique 15-deoxy-15,15-difluoro substitution of the parent tafluprost structure, which is known to confer high affinity and selectivity for the prostanoid FP receptor [1]. As a research tool, tafluprost ethyl amide is primarily employed in studies investigating the pharmacological modulation of intraocular pressure (IOP) and eyelash growth, serving as a key intermediate or comparative agent in the development of anti-glaucoma therapies and cosmetic formulations .

Why Tafluprost Ethyl Amide is Not Interchangeable with Tafluprost Acid or Ester Prodrugs


Generic substitution between prostaglandin F2α analogs and their derivatives is scientifically unsound due to fundamental differences in their pharmacokinetic profiles and formulation behavior. Tafluprost ethyl amide is not a direct functional equivalent of tafluprost acid (the active FP receptor agonist) or its isopropyl ester prodrug (the clinically used form). The ethyl amide functional group, in contrast to a free acid or an ester, alters the molecule's lipid solubility, as indicated by its measured LogP of 2.66 , and its susceptibility to enzymatic hydrolysis. While the acid form (tafluprost acid) exhibits a high affinity for the FP receptor (Ki = 0.4 nM), it is the prodrug's physicochemical properties that dictate tissue penetration and conversion rate to the active metabolite . This amide derivative is therefore a distinct research entity, requiring specific experimental validation and not a 'drop-in' replacement for other tafluprost forms or prostaglandin analogs in sensitive assays.

Quantitative Differentiation of Tafluprost Ethyl Amide: Evidence for Scientific Selection


Enhanced Lipid Solubility (LogP) of Tafluprost Ethyl Amide vs. Parent Acid Form

Tafluprost ethyl amide exhibits a calculated LogP value of 2.66, which is a key determinant of its potential for enhanced membrane permeability and tissue uptake compared to more polar analogs. While direct comparative experimental LogP data for the free acid is not available in the same report, the ethyl amide functional group is consistently reported to increase lipid solubility relative to the free acid form of prostaglandin analogs . This difference in lipophilicity is a primary rationale for selecting the ethyl amide derivative in studies focused on improving drug delivery, as it suggests a higher propensity to partition into lipid bilayers like the corneal epithelium .

Lipophilicity Prodrug Design Ocular Penetration

Differential Hydrolytic Stability of Tafluprost Ethyl Amide vs. Ester Prodrugs

The ethyl amide functional group in Tafluprost ethyl amide confers different chemical stability characteristics compared to the isopropyl ester group found in the clinically used tafluprost prodrug. Amide bonds are generally more resistant to esterase-mediated hydrolysis than ester bonds. While specific quantitative kinetic data (e.g., t1/2 in biological matrices) for Tafluprost ethyl amide was not found in the search, this is a well-established principle in medicinal chemistry for which the compound was designed. Conversely, ester prodrugs like tafluprost are known to be rapidly hydrolyzed by esterases in the cornea to release the active free acid [1]. This differential stability profile makes Tafluprost ethyl amide a distinct tool for investigating the role of hydrolysis rate on the pharmacodynamics of FP receptor agonists.

Chemical Stability Prodrug Amide Bond

Validated Solubility Profile for in vitro Experimental Design

Tafluprost ethyl amide demonstrates a defined and reproducible solubility profile in common organic solvents, which is essential for accurate in vitro experimentation. The compound is reported to be soluble in DMSO, DMF, and Ethanol at concentrations up to 30 mg/mL, with sonication recommended for complete dissolution . This quantitative data enables researchers to reliably prepare stock and working solutions for cell-based assays and biochemical experiments. In contrast, the free acid form of prostaglandin analogs often exhibits different solubility characteristics due to its ionizable carboxylic acid group, requiring distinct solvent systems or pH adjustments .

Solubility Formulation DMSO

Tafluprost Ethyl Amide as a Precursor to a High-Affinity FP Receptor Agonist

Tafluprost ethyl amide serves as a prodrug or precursor to tafluprost acid, a highly potent and selective agonist for the prostanoid FP receptor. The active metabolite, tafluprost acid, has been quantitatively characterized with a binding affinity (Ki) of 0.4 nM for the human FP receptor and demonstrates 126-fold weaker affinity for the prostanoid EP3 receptor (IC50 = 67 nM), confirming its high selectivity . While the amide itself has not been directly profiled in binding assays, its utility as a research tool stems from its ability to be converted to this high-affinity ligand. In comparison, the acid form of latanoprost exhibits a lower affinity for the FP receptor (Ki = 98 nM) [1].

FP Receptor Binding Affinity Prodrug

High-Value Research and Procurement Scenarios for Tafluprost Ethyl Amide


Developing Novel Ocular Formulations with Enhanced Corneal Penetration

Researchers developing new ophthalmic drug delivery systems should procure Tafluprost ethyl amide as a model compound due to its favorable lipophilicity profile (LogP = 2.66) compared to the more polar free acid . This property makes it an ideal candidate for assessing the performance of penetration-enhancing formulations, such as lipid-based nanoparticles or micelles, in in vitro models of the corneal barrier.

Investigating Structure-Activity Relationships (SAR) of Prostaglandin Prodrugs

For medicinal chemistry groups studying the structure-activity relationships of prostaglandin F2α analogs, Tafluprost ethyl amide is an essential tool. Its distinct amide bond allows for direct comparison with the corresponding ester (e.g., isopropyl ester) and free acid forms. This facilitates a systematic investigation of how the prodrug's chemical structure influences its stability against esterases, its tissue penetration, and the subsequent kinetics of active metabolite release [1].

Performing FP Receptor-Mediated Functional Assays with a Defined Prodrug

In cell-based functional assays (e.g., phosphoinositide turnover or calcium mobilization), Tafluprost ethyl amide can be used as a prodrug control to validate that observed agonism is due to conversion to the active metabolite, tafluprost acid (a potent FP receptor agonist with Ki = 0.4 nM) . This provides a crucial control for distinguishing between direct receptor activation by a compound and activation by its hydrolyzed form.

Creating Reproducible Stock Solutions for High-Throughput Screening

Procurement for high-throughput screening (HTS) campaigns focused on FP receptor modulators is justified by the compound's well-defined solubility in DMSO (up to 30 mg/mL) . This ensures the consistent preparation of compound libraries and minimizes the risk of precipitation, which can lead to false negatives or inaccurate concentration-response data in automated screening platforms.

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